Isostearamidopropyl morpholine lactate

Description

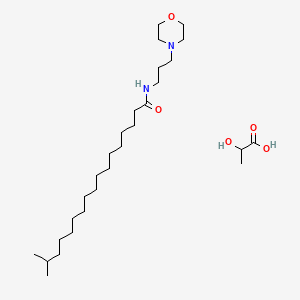

Structure

2D Structure

Properties

CAS No. |

72300-24-4 |

|---|---|

Molecular Formula |

C28H56N2O5 |

Molecular Weight |

500.8 g/mol |

IUPAC Name |

2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide |

InChI |

InChI=1S/C25H50N2O2.C3H6O3/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27;1-2(4)3(5)6/h24H,3-23H2,1-2H3,(H,26,28);2,4H,1H3,(H,5,6) |

InChI Key |

VLYOPPUVUMQIFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1.CC(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway and Mechanism of Isostearamidopropyl Morpholine Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and analytical considerations for Isostearamidopropyl Morpholine (B109124) Lactate (B86563), a widely used antistatic agent and conditioner in the cosmetics and personal care industries.

Introduction

Isostearamidopropyl Morpholine Lactate is the lactic acid salt of isostearamidopropyl morpholine. It is valued for its conditioning properties, compatibility with anionic surfactants, and its non-irritating nature, making it suitable for a variety of rinse-off and leave-on formulations.[1] Its synthesis is a two-step process involving an amidation reaction followed by a neutralization step.

Synthesis Pathway

The synthesis of this compound proceeds in two primary stages:

-

Amidation: Isostearic acid is reacted with N-aminopropylmorpholine to form the intermediate, isostearamidopropyl morpholine. This is a condensation reaction where a molecule of water is eliminated.[2][3]

-

Neutralization: The resulting amido-amine intermediate is then neutralized with lactic acid in an aqueous medium to form the final salt, this compound.[2][3]

Below is a diagram illustrating the overall synthesis pathway.

Caption: Overall synthesis pathway of this compound.

Reaction Mechanism

3.1. Amidation Mechanism

The amidation of isostearic acid with N-aminopropylmorpholine is a nucleophilic acyl substitution reaction. The primary amine of N-aminopropylmorpholine acts as the nucleophile, attacking the electrophilic carbonyl carbon of isostearic acid. This is typically a thermally driven condensation reaction where the removal of water is crucial to drive the equilibrium towards the formation of the amide product. While the reaction can proceed without a catalyst at elevated temperatures, industrial processes may utilize a catalyst to improve the reaction rate and yield.

The generalized mechanism is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine of N-aminopropylmorpholine attacks the carbonyl carbon of isostearic acid, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to one of the oxygen atoms of the tetrahedral intermediate.

-

Elimination of Water: The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated, and the carbonyl double bond is reformed.

-

Deprotonation: A base (which can be another molecule of the amine reactant) removes a proton from the nitrogen atom to yield the final amide product, isostearamidopropyl morpholine.

Caption: Generalized mechanism for the amidation of isostearic acid.

3.2. Neutralization Mechanism

The neutralization step is a straightforward acid-base reaction. The tertiary amine of the morpholine ring in isostearamidopropyl morpholine is basic and readily accepts a proton from the carboxylic acid group of lactic acid. This results in the formation of an ammonium (B1175870) lactate salt.

Caption: Mechanism for the neutralization of the intermediate with lactic acid.

Experimental Protocols

While specific proprietary industrial processes may vary, the following are representative experimental protocols for the synthesis of this compound based on established chemical principles.

4.1. Step 1: Synthesis of Isostearamidopropyl Morpholine (Amidation)

-

Materials:

-

Isostearic Acid (1 mole equivalent)

-

N-Aminopropylmorpholine (1 to 1.05 mole equivalents)

-

Nitrogen gas supply

-

-

Apparatus:

-

A reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a Dean-Stark trap to collect water.

-

-

Procedure:

-

Charge the reaction vessel with isostearic acid.

-

Begin stirring and heat the isostearic acid to approximately 60-70°C to melt it.

-

Once molten, slowly add the N-aminopropylmorpholine to the vessel under a nitrogen blanket to prevent oxidation. A slight molar excess of the amine can be used to ensure complete reaction of the fatty acid.

-

Increase the temperature of the reaction mixture to 160-180°C.

-

Maintain this temperature and continue stirring. The water of condensation will begin to collect in the Dean-Stark trap.

-

The reaction is monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below a specified limit (e.g., < 5 mg KOH/g). This typically takes several hours.

-

Once the reaction is complete, the crude isostearamidopropyl morpholine is cooled.

-

4.2. Step 2: Synthesis of this compound (Neutralization)

-

Materials:

-

Crude Isostearamidopropyl Morpholine (from Step 1)

-

Lactic Acid (typically an 88% aqueous solution)

-

Deionized Water

-

-

Apparatus:

-

A stirred tank reactor.

-

-

Procedure:

-

Charge the stirred tank reactor with the calculated amount of deionized water.

-

Heat the water to 50-60°C.

-

Slowly add the molten crude isostearamidopropyl morpholine to the heated water with good agitation to form a dispersion.

-

Slowly add the required amount of lactic acid to neutralize the amido-amine. The amount of lactic acid is calculated based on the amine value of the crude intermediate.

-

The mixture is stirred until a clear, homogeneous solution is obtained.

-

The final product is typically a 25% aqueous solution of this compound.[2][3]

-

Quantitative Data

The following table summarizes key quantitative data for the synthesis and final product.

| Parameter | Value | Reference |

| Reactant Molar Ratio (Amidation) | Isostearic Acid : N-Aminopropylmorpholine | 1 : 1 to 1 : 1.05 |

| Reaction Temperature (Amidation) | 160 - 180 °C | |

| Final Product Concentration | 25% active solution in water | [2][3] |

| Typical Unreacted Isostearic Acid | < 0.2% | [2] |

| Typical Unreacted N-Aminopropylmorpholine | < 0.15% | [2] |

Analytical Methods and Quality Control

Quality control is essential to ensure the purity and performance of the final product. The following analytical techniques are commonly employed:

-

Acid Value Titration: Used to monitor the progress of the amidation reaction by quantifying the amount of unreacted isostearic acid.

-

Amine Value Titration: Used to determine the amount of basic nitrogen in the isostearamidopropyl morpholine intermediate, which is necessary to calculate the required amount of lactic acid for neutralization.

-

High-Performance Liquid Chromatography (HPLC): A crucial method for quality control to determine the purity of the final product and quantify any related substances.[4]

-

Gas Chromatography (GC): Employed to detect and quantify volatile impurities, such as residual reactants.[4]

-

Water Content (Karl Fischer Titration): To determine the water content in the final aqueous solution.

Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to quality control.

References

An In-depth Technical Guide to the Physicochemical Properties of Isostearamidopropyl Morpholine Lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearamidopropyl morpholine (B109124) lactate (B86563) is a quaternary ammonium (B1175870) salt that finds its primary application in the cosmetics and personal care industry.[1][2][3] It is the lactic acid salt of isostearamidopropyl morpholine.[1][2] This document provides a comprehensive overview of its core physicochemical properties, synthesis, and relevant technical data for researchers and formulation scientists. While it is predominantly used as an antistatic and conditioning agent in hair care products, an understanding of its physicochemical characteristics is crucial for its effective and safe utilization in various formulations.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of Isostearamidopropyl morpholine lactate is presented in Table 1. It is important to note that while some data is available from experimental sources, other values are based on computational estimations.

| Property | Value | Data Type | Source(s) |

| Chemical Name | 2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide | IUPAC Name | [6] |

| CAS Number | 72300-24-4; 133651-38-4 | Experimental | [1][6] |

| Molecular Formula | C28H56N2O5 | --- | [6] |

| Molecular Weight | Approximately 500 g/mol ; 500.8 g/mol ; 500.76 g/mol | Experimental & Computed | [1][4][6][7] |

| Appearance | Yellow to clear liquid | Experimental | [5] |

| Solubility | Miscible in water; Soluble in water | Experimental | [4][8] |

| Water Solubility | 3.871 mg/L @ 25 °C | Estimated | [9] |

| Melting Point | Not Available | --- | [10][11] |

| Boiling Point | Not Available | --- | [10][11] |

| LogP | 6.17230 | Estimated | |

| pH | 5.5 - 6.5 | Experimental | [8] |

| Flash Point | >200ºF | Experimental (TCC) | [8] |

Synthesis

This compound is synthesized through a two-step process.[1][4] This process involves a condensation reaction followed by a neutralization step.

Experimental Protocol: Synthesis of this compound

Step 1: Condensation Reaction

The first step is the condensation of isostearic acid with aminopropylmorpholine. This reaction forms the intermediate, isostearamidopropyl morpholine, and releases water as a byproduct.[1][4]

-

Reactants: Isostearic acid and aminopropylmorpholine.

-

Process: The reactants are combined and heated, leading to an amidation reaction where the carboxylic acid group of isostearic acid reacts with the primary amine group of aminopropylmorpholine to form an amide bond.

-

Byproduct: Water.

Step 2: Neutralization

The resulting isostearamidopropyl morpholine is then neutralized with lactic acid in an aqueous medium.[1][4]

-

Reactants: Isostearamidopropyl morpholine and lactic acid.

-

Process: The intermediate from the condensation step is mixed with lactic acid in water. The acidic lactate group protonates the tertiary amine on the morpholine ring, forming the lactate salt.

-

Final Product: A 25% aqueous solution of this compound is typically produced.[1][4]

Commercial batches of this compound may contain small amounts of unreacted starting materials, typically around 0.15% aminopropylmorpholine and 0.2% isostearic acid.[1][4]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Mechanism of Action and Applications

The primary function of this compound in formulations is as an antistatic and conditioning agent.[2][5] Its molecular structure, featuring a hydrophobic isostearic tail and a hydrophilic morpholine lactate head, provides surfactant properties.[4] The cationic nature of the molecule allows it to adsorb onto negatively charged surfaces, such as hair, thereby reducing static electricity and improving combability.[5] The isostearic chain contributes to a conditioning effect by forming a thin film on the hair shaft.[4]

It is commonly used in a variety of hair care products, including shampoos, conditioners, and styling gels, typically at concentrations ranging from 0.5% to 5%.[4]

Safety and Toxicology

This compound has been assessed for its safety in cosmetic applications. Acute oral toxicity studies in rats have shown it to be non-toxic.[1] It is reported to be minimally irritating to eyes and mildly irritating to the skin.[1][2] While the parent amine, morpholine, can be a sensitizer, this compound itself has not been shown to cause sensitization.[1][2] Importantly, N-nitroso impurities, which can be a concern with morpholine derivatives, have not been detected in commercial products.[1][4] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in rinse-off cosmetic products at the current practices of use and concentration.[1] However, the data were considered insufficient to support its safety in leave-on products.[1]

Conclusion

This compound is a well-characterized cosmetic ingredient with established physicochemical properties that make it an effective antistatic and conditioning agent. Its synthesis is a straightforward two-step process. While extensive toxicological data for pharmaceutical applications are not available, its safety profile in rinse-off cosmetic formulations is well-documented. For researchers and drug development professionals, this compound may serve as an interesting excipient where surface modifying properties are desired, though further investigation into its properties and safety in a pharmaceutical context would be necessary.

References

- 1. cir-safety.org [cir-safety.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. specialchem.com [specialchem.com]

- 4. Isostearamidopropyl morpholine (72300-23-3) for sale [vulcanchem.com]

- 5. This compound [benchchem.com]

- 6. This compound | C28H56N2O5 | CID 44144737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 9. This compound, 72300-24-4 [thegoodscentscompany.com]

- 10. nbinno.com [nbinno.com]

- 11. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of Isostearamidopropyl Morpholine Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Synthesis

Isostearamidopropyl Morpholine Lactate (CAS Numbers: 133651-38-4, 72300-24-4) is the lactic acid salt of isostearamidopropyl morpholine.[1] Its formation is a two-step process involving the condensation of isostearic acid with N-aminopropylmorpholine to yield the amidoamine intermediate, followed by neutralization with lactic acid.

Table 1: Molecular and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide | PubChem |

| Molecular Formula | C₂₈H₅₆N₂O₅ | PubChem |

| Molecular Weight | ~500.76 g/mol | PubChem |

| SMILES | CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1.CC(C(=O)O)O | PubChem |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of the Isostearamidopropyl Morpholine cation and the Lactate anion.

Characterization

The characterization of this compound would typically involve a suite of analytical techniques to confirm its structure and purity. While a complete set of published experimental data for this specific molecule is elusive, the following sections detail the expected results and provide generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isostearoyl Chain | ||

| -CH₃ (terminal) | 0.8 - 0.9 | 14 - 23 |

| -CH₂- (bulk chain) | 1.2 - 1.4 | 25 - 35 |

| -CH₂-C=O | 2.1 - 2.4 | ~36 |

| Propyl Linker | ||

| -C(=O)NH-CH₂- | 3.2 - 3.4 | ~39 |

| -CH₂-CH₂-CH₂- | 1.6 - 1.8 | ~26 |

| -CH₂-N(morpholine) | 2.4 - 2.6 | ~58 |

| Morpholine Ring | ||

| -N-CH₂-CH₂-O- | 3.6 - 3.8 (O-CH₂) | ~67 (O-CH₂) |

| 2.4 - 2.6 (N-CH₂) | ~54 (N-CH₂) | |

| Lactate | ||

| -CH₃ | 1.3 - 1.5 | ~21 |

| -CH(OH)- | 4.0 - 4.3 | ~69 |

Note: These are predicted values based on the analysis of similar long-chain amidoamines and the individual precursors. Actual experimental values may vary.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the sample is fully dissolved.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Lactate) | Stretching | 3500 - 3200 (broad) |

| N-H (Amide) | Stretching | ~3300 |

| C-H (Alkyl) | Stretching | 2960 - 2850 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| N-H (Amide II) | Bending | 1570 - 1515 |

| C-O (Lactate) | Stretching | 1260 - 1000 |

| C-N (Amine/Amide) | Stretching | 1250 - 1020 |

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrument: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ (Isostearamidopropyl Morpholine) | ~411.4 |

| [M]⁻ (Lactate) | ~89.0 |

Note: In a typical electrospray ionization (ESI) mass spectrum, the salt would dissociate, and the individual cation and anion would be observed.

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with the possible addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

-

Acquire spectra in both positive and negative ion modes to detect the cation and anion, respectively.

-

Scan a mass range appropriate for the expected ions (e.g., m/z 50-1000).

-

-

Data Processing: Analyze the resulting mass spectra to identify the molecular ions and any significant fragment ions.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and subsequent characterization of this compound.

Conclusion

This compound is a complex cationic surfactant with a well-defined molecular structure. While comprehensive, publicly available experimental characterization data is limited, this guide provides a robust framework for its analysis. The predicted spectral data and detailed experimental protocols herein offer a solid foundation for researchers and professionals in the fields of cosmetic science and drug development to confidently identify and characterize this important molecule. Further research to publish the experimental NMR, FT-IR, and MS data of the pure compound would be a valuable contribution to the scientific community.

References

Spectroscopic Profile of Isostearamidopropyl Morpholine Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of Isostearamidopropyl Morpholine (B109124) Lactate (B86563), a complex amphoteric surfactant. Due to the limited availability of direct experimental spectra for this specific salt, this document presents a comprehensive predicted spectroscopic profile based on the analysis of its constituent parts—the isostearamidopropyl morpholine cation and the lactate anion—and data from structurally analogous compounds. This guide includes predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for Isostearamidopropyl Morpholine Lactate. These predictions are derived from established principles of spectroscopy and data from related fatty amides, N-substituted morpholines, and lactic acid.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Isostearoyl Chain | |||

| Terminal CH₃ | 0.85 - 0.90 | t | |

| -(CH₂)n- | 1.20 - 1.40 | m | Bulk methylene (B1212753) protons of the fatty acid chain. |

| CH₂-C=O | 2.15 - 2.25 | t | Methylene group alpha to the carbonyl. |

| Propyl Linker | |||

| -C(=O)NH-CH₂- | 3.20 - 3.30 | q | Coupled to adjacent CH₂ and NH. |

| -NH-CH₂-CH₂-CH₂-N- | 1.60 - 1.75 | p | Central methylene of the propyl linker. |

| -CH₂-N(morpholine)- | 2.40 - 2.50 | t | Methylene group attached to the morpholine nitrogen. |

| Amide | |||

| -C(=O)NH- | 7.50 - 8.00 | br s | Broad singlet, chemical shift is concentration and solvent dependent. |

| Morpholine Ring | |||

| -N-CH₂-CH₂-O- | 3.65 - 3.75 | t | Methylene groups adjacent to the oxygen atom. |

| -N(propyl)-CH₂-CH₂-O- | 2.50 - 2.60 | t | Methylene groups adjacent to the nitrogen atom. |

| Lactate | |||

| CH₃-CH(OH)- | 1.30 - 1.40 | d | Methyl group of lactate. |

| CH₃-CH(OH)- | 4.00 - 4.10 | q | Methine proton of lactate. |

| -OH and -COOH | Variable | br s | Highly dependent on solvent and concentration; may exchange with water. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted Chemical Shift (ppm) | Notes |

| Isostearoyl Chain | ||

| Terminal CH₃ | ~14 | |

| -(CH₂)n- | 22 - 32 | A series of peaks for the methylene carbons. |

| CH₂-C=O | ~36 | |

| Carbonyl | ||

| -C=O | ~173 | Amide carbonyl. |

| Propyl Linker | ||

| -C(=O)NH-CH₂- | ~39 | |

| -NH-CH₂-CH₂-CH₂-N- | ~26 | |

| -CH₂-N(morpholine)- | ~57 | |

| Morpholine Ring | ||

| -N-CH₂-CH₂-O- | ~67 | Carbons adjacent to oxygen. |

| -N(propyl)-CH₂-CH₂-O- | ~54 | Carbons adjacent to nitrogen. |

| Lactate | ||

| CH₃-CH(OH)- | ~21 | |

| CH₃-CH(OH)- | ~68 | |

| -COOH | ~178 | Carboxylate carbon. |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300 - 3500 | N-H stretch | Amide | Medium, Broad |

| 2850 - 3000 | C-H stretch | Aliphatic (CH₂, CH₃) | Strong |

| ~1735 | C=O stretch | Carboxylic Acid (Lactate) | Strong |

| ~1640 | C=O stretch (Amide I) | Amide | Strong |

| ~1550 | N-H bend (Amide II) | Amide | Medium |

| 1050 - 1150 | C-O stretch | Ether (Morpholine) | Strong |

| 1150 - 1250 | C-N stretch | Amine (Morpholine) | Medium |

Predicted Mass Spectrometry (MS) Data

For Electrospray Ionization (ESI) in positive ion mode, the expected parent ion would be the protonated Isostearamidopropyl Morpholine cation.

-

Predicted [M+H]⁺ of Isostearamidopropyl Morpholine: m/z ≈ 411.42

Table 4: Predicted Key Fragment Ions in MS/MS Analysis

| Predicted m/z | Proposed Fragment Structure/Loss |

| ~324 | Loss of the morpholine group |

| ~282 | Cleavage of the propyl linker |

| ~100 | Morpholinomethyl cation [CH₂N(CH₂CH₂)₂O]⁺ |

| ~86 | Morpholine fragment |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).

-

Gently vortex or sonicate the vial to ensure complete dissolution. Due to the surfactant nature of the compound, gentle heating may be required to reduce viscosity and aid dissolution.

-

Using a Pasteur pipette, transfer the clear solution into a clean, 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added.

2.1.2. Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-1.5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

2.1.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is highly viscous, gently warm it to ensure good contact.

-

Apply pressure using the ATR accessory's pressure arm to ensure uniform contact between the sample and the crystal.

2.2.2. Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

2.2.3. Data Processing

-

The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Label the significant peaks corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution should be completely clear and free of any particulates.

-

If necessary, add a small amount of formic acid (0.1% v/v) to the final solution to promote protonation for positive ion mode analysis.

2.3.2. Data Acquisition (Electrospray Ionization - ESI)

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Mode: Positive ion mode is recommended to observe the protonated molecule.

-

Parameters:

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.

-

Drying Gas (N₂) Temperature: 200-300 °C.

-

Mass Range: m/z 50 - 1000.

-

-

MS/MS (Tandem Mass Spectrometry):

-

Select the parent ion of interest (e.g., m/z 411.42) in the first mass analyzer.

-

Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies to obtain a fragmentation pattern.

-

2.3.3. Data Processing

-

Process the acquired mass spectra to identify the monoisotopic mass of the parent ion.

-

Analyze the MS/MS spectra to identify the major fragment ions and propose fragmentation pathways.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

Caption: General experimental workflows for NMR, IR, and MS analysis.

Caption: Logical relationship between spectroscopic techniques and derived information.

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Isostearamidopropyl Morpholine Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Isostearamidopropyl morpholine (B109124) lactate (B86563) is the lactic acid salt of isostearamidopropyl morpholine.[1] It is a complex molecule that combines a long fatty acid chain (isostearic acid), a morpholine ring, a propyl linker, and a lactate salt. This structure imparts its surfactant and conditioning properties.

Table 1: Physical and Chemical Properties of Isostearamidopropyl Morpholine Lactate

| Property | Value | Source |

| CAS Number | 72300-24-4 | [4][5][6] |

| Molecular Formula | C28H56N2O5 | [7] |

| Appearance | Yellow to clear liquid | [2] |

| Melting Point | Not Available | [4] |

| Boiling Point | Not Available | [4] |

| Flash Point | Not Available | [4] |

Thermal Stability

Quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not publicly available. However, material safety data sheets (MSDS) consistently state that the compound is stable under recommended storage conditions.[8]

General assessments indicate that significant thermal degradation is not expected under normal use conditions in cosmetic formulations. The energy of the amide and ether linkages within the molecule suggests a degree of thermal robustness. However, without specific experimental data, the precise onset temperature of decomposition and the kinetics of this process remain unknown.

Degradation Profile

The degradation of this compound can theoretically proceed through several pathways, primarily hydrolysis of the amide bond and cleavage of the morpholine ring at elevated temperatures.

Hydrolytic Degradation

The amide linkage in the isostearamidopropyl moiety is susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures. This would lead to the formation of isostearic acid and N-(3-aminopropyl)morpholine. The lactate salt can also dissociate in aqueous solutions.

Thermal Degradation

At sufficiently high temperatures, the molecule will undergo thermal decomposition. While specific degradation products have not been documented in the literature, potential decomposition pathways could involve:

-

Amide Bond Cleavage: Leading to the formation of isostearic acid and an amine-containing fragment.

-

Morpholine Ring Opening: This would be a more energetic process but could occur at high temperatures, leading to a variety of smaller, volatile compounds.

-

Decomposition of the Lactate Moiety: Lactic acid can dehydrate to form acrylic acid or undergo other decomposition reactions at elevated temperatures.

A material safety data sheet indicates that there are no known hazardous decomposition or byproducts.[8]

Experimental Protocols for Stability Assessment

To fully characterize the thermal stability and degradation profile of this compound, a suite of analytical techniques would be required. The following are proposed experimental protocols based on standard methods for the analysis of similar compounds.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

-

Methodology:

-

A sample of this compound (5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

-

The sample is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is performed under a controlled atmosphere, typically nitrogen, to assess thermal decomposition, and then in an oxidative atmosphere (air) to evaluate oxidative stability.

-

The mass of the sample is recorded continuously as a function of temperature.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting point, glass transition, and decomposition events by measuring the heat flow to or from the sample.

-

Methodology:

-

A small sample (5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

-

The differential heat flow between the sample and the reference is measured.

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

-

Objective: To identify and quantify the degradation products formed under specific stress conditions (e.g., elevated temperature, UV light, hydrolysis).

-

Methodology:

-

This compound is subjected to stress conditions (e.g., heated in an oven at a specific temperature for a defined period).

-

The stressed sample is dissolved in a suitable solvent.

-

The solution is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

-

A gradient elution method is employed to separate the parent compound from its degradation products.

-

The eluent is directed to a mass spectrometer to identify the chemical structures of the separated compounds based on their mass-to-charge ratio and fragmentation patterns.

-

Logical Workflow for Stability and Degradation Analysis

The following diagram illustrates a logical workflow for a comprehensive investigation into the thermal stability and degradation profile of this compound.

Conclusion

While this compound is considered stable for its intended applications in the personal care industry, a detailed public record of its thermal stability and degradation profile is lacking. The information available from safety data sheets provides a general assurance of stability under normal conditions but does not offer the quantitative data required for advanced formulation development or for a comprehensive risk assessment under extreme conditions. The experimental protocols and workflow outlined in this guide provide a framework for researchers and drug development professionals to generate the necessary data to fully understand the thermal behavior of this compound. Such studies would be invaluable for optimizing manufacturing processes, ensuring long-term product stability, and expanding the application of this compound into new areas where thermal stress may be a critical factor.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. This compound [benchchem.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. lookchem.com [lookchem.com]

- 5. specialchem.com [specialchem.com]

- 6. This compound, 72300-24-4 [thegoodscentscompany.com]

- 7. This compound | C28H56N2O5 | CID 44144737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemmanagement.ehs.com [chemmanagement.ehs.com]

An In-depth Technical Guide to the Solubility of Isostearamidopropyl Morpholine Lactate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearamidopropyl morpholine (B109124) lactate (B86563) is a cationic surfactant and conditioning agent utilized primarily in the cosmetics and personal care industries. Its efficacy in formulations is intrinsically linked to its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility characteristics of Isostearamidopropyl morpholine lactate. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the theoretical solubility profile based on the molecule's chemical structure, presents a qualitative solubility summary, and details a robust experimental protocol for determining precise solubility in a range of organic solvents. This guide is intended to be a foundational resource for formulation scientists, chemists, and researchers working with this compound.

Introduction to this compound

This compound is the lactic acid salt of isostearamidopropyl morpholine. Its chemical structure comprises a long, branched, hydrophobic isostearamidopropyl tail and a polar, hydrophilic morpholine lactate headgroup. This amphiphilic nature dictates its behavior as a surfactant. It is typically supplied as a 25% aqueous solution.[1] The molecule's structure suggests it will exhibit solubility in polar solvents and limited solubility in nonpolar organic solvents.

Theoretical Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., water, ethanol, methanol, isopropanol): The lactate salt and the morpholine group can engage in hydrogen bonding and ion-dipole interactions with polar protic solvents. Therefore, high solubility is anticipated in these solvents. While some sources indicate it is "miscible in water," another provides an estimated water solubility of 3.871 mg/L at 25 °C, suggesting that its solubility in water can be complex and may depend on factors like pH and the presence of other substances.[2][3]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents possess a dipole moment but do not have acidic protons for hydrogen bonding. The polar headgroup of this compound should allow for some degree of solubility in these solvents, though likely less than in polar protic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene, chloroform): The long, hydrophobic isostearoyl tail will have an affinity for nonpolar solvents. However, the highly polar and ionic lactate and morpholine headgroup will significantly hinder solubility in these solvents. It is expected to be poorly soluble to insoluble in most nonpolar organic solvents.

Qualitative Solubility Data

In the absence of specific quantitative data, the following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents at standard temperature and pressure. This table is based on the theoretical profile and general characteristics of similar amidoamine salts.

| Solvent Class | Solvent Name | Predicted Solubility |

| Polar Protic | Water | Soluble to Miscible |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Isopropanol | Soluble | |

| Polar Aprotic | Acetone | Sparingly Soluble |

| Ethyl Acetate | Sparingly Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Nonpolar | Hexane | Insoluble |

| Toluene | Insoluble | |

| Chloroform | Sparingly Soluble |

Note: "Soluble" implies a solubility of >1 g/100mL. "Sparingly Soluble" implies a solubility between 0.1-1 g/100mL. "Insoluble" implies a solubility of <0.1 g/100mL. These are estimations and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in various organic solvents, adapted from standard flask methods.

4.1. Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable analytical instrument (e.g., LC-MS).

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume (e.g., 10 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = Concentration (g/mL) from analysis × 100

-

4.3. Diagram of Experimental Workflow

References

An In-depth Technical Guide to the Interaction of Isostearamidopropyl Morpholine Lactate with Anionic Surfactants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isostearamidopropyl Morpholine (B109124) Lactate (IML) is a cationic surfactant increasingly utilized in the personal care and pharmaceutical industries for its conditioning and antistatic properties. A key formulation challenge and opportunity lies in its interaction with anionic surfactants, which are primary cleansing agents in many formulations. While the combination of cationic and anionic surfactants has traditionally been approached with caution due to the potential for precipitation, this guide elucidates the principles of their compatibility and explores the synergistic benefits that can be achieved. This document provides a comprehensive overview of the physicochemical interactions, formulation strategies for creating stable systems, and the experimental protocols required to characterize these interactions.

Introduction to Isostearamidopropyl Morpholine Lactate

This compound is the lactic acid salt of isostearamidopropyl morpholine. Functioning as an antistatic and conditioning agent, it is found in a variety of rinse-off products such as shampoos, conditioners, and body washes.[1] Its cationic nature, derived from the protonated morpholine group, is central to its functionality, allowing it to adsorb onto negatively charged surfaces like hair and skin, thereby reducing static and improving feel. Notably, IML is recognized for its compatibility with anionic surfactants, enabling the formulation of clear and stable cleansing products that offer conditioning benefits without significantly depressing foam.

The Physicochemical Basis of Cationic-Anionic Surfactant Interactions

The interaction between cationic surfactants like IML and anionic surfactants is governed by a balance of electrostatic and hydrophobic forces. When mixed in aqueous solutions, the positively charged head group of the cationic surfactant and the negatively charged head group of the anionic surfactant experience a strong electrostatic attraction. This can lead to the formation of a complex, often referred to as a "catanionic" surfactant pair.

The nature of this interaction is highly dependent on the specific surfactants, their concentrations, and the formulation conditions. At certain ratios, typically approaching a 1:1 stoichiometric balance of charges, the resulting complex can become poorly soluble in water, leading to precipitation. However, when one surfactant is in excess, or through careful formulation, soluble complexes or mixed micelles can be formed, leading to stable and high-performing products.

The structural characteristics of the surfactants, such as the bulkiness of the head groups and the length and branching of the hydrophobic tails, play a crucial role in determining the "hardness" or "softness" of the interaction. "Softer" interactions are less prone to precipitation and are key to formulating clear products.[2]

Quantitative Analysis of Surfactant Interactions

Table 1: Critical Micelle Concentration (CMC) of Surfactant Mixtures

| Surfactant System | Molar Ratio (Cationic:Anionic) | CMC (mM) | Reference |

| Sodium Dodecyl Sulfate (SDS) | - | 8.2 | Generic |

| Cetyltrimethylammonium Bromide (CTAB) | - | 0.92 | Generic |

| SDS / CTAB | 1:1 | ~0.01 | Analogous System |

| Sodium Lauroyl Lactate / Gemini Cationic | 1:1.5 | Minimum value | [3] |

Note: The CMC of a mixture is often significantly lower than that of the individual surfactants, indicating a strong synergistic interaction that favors micelle formation.

Table 2: Surface Tension of Surfactant Solutions

| Surfactant System | Concentration (wt%) | Surface Tension (mN/m) | Reference |

| Sodium Laureth Sulfate (SLES) | 1.0 | ~34 | [4] |

| Alpha Olefin Sulfonate (AOS) / Lauryl Hydroxysultaine | 1:1 | 26.59 | [5] |

| Sodium Lauryl Sulfate (SLS) | Above CMC | ~30 | [6] |

Note: The surface tension of surfactant mixtures can be lower than individual components, indicating enhanced surface activity.

Table 3: Viscosity of Surfactant Systems

| Surfactant System | Conditions | Viscosity (mPa·s) | Reference |

| Cocamidopropyl Betaine (CAPB) / Sodium Dodecylbenzene Sulfonate (SDBS) | Molar ratio dependent | Can reach >1000 | |

| SLES / Betaine / Amine Oxide | Formulation dependent | 400 - 4000 (typical for shampoos) | [7] |

| SDS / CTAB | Aqueous solution | Deviates from ideal behavior | [8] |

Note: The viscosity of cationic-anionic surfactant mixtures can be highly synergistic, often increasing significantly at specific molar ratios due to the formation of elongated or networked micellar structures.

Experimental Protocols for Characterizing Surfactant Interactions

To quantitatively assess the interaction between this compound and anionic surfactants, the following experimental protocols are recommended.

Surface Tensiometry for Critical Micelle Concentration (CMC) Determination

-

Objective: To determine the CMC of individual surfactants and their mixtures.

-

Methodology:

-

Prepare a series of aqueous solutions of the surfactant(s) at varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot surface tension as a function of the logarithm of surfactant concentration.

-

The CMC is identified as the concentration at which the surface tension abruptly stops decreasing and plateaus. For mixtures, the synergistic effect is observed as a lower CMC compared to the individual components.

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the thermodynamic parameters of binding between the cationic and anionic surfactants, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

-

Methodology:

-

Prepare a solution of the anionic surfactant in the ITC sample cell and a solution of IML in the injection syringe, both in the same buffer.

-

Perform a series of small, sequential injections of the IML solution into the anionic surfactant solution while monitoring the heat evolved or absorbed.

-

Integrate the heat flow peaks to obtain the enthalpy change per injection.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

-

Viscometry

-

Objective: To evaluate the effect of the interaction on the rheological properties of the formulation.

-

Methodology:

-

Prepare a series of mixtures of IML and the anionic surfactant at different molar ratios and total concentrations.

-

Measure the viscosity of each solution using a viscometer or rheometer at a controlled temperature.

-

Plot viscosity as a function of the molar ratio to identify any synergistic viscosity enhancement. Shear rate sweeps can also be performed to characterize the flow behavior (Newtonian, shear-thinning, etc.).

-

Foam Height Analysis

-

Objective: To assess the impact of IML on the foaming properties of the anionic surfactant solution.

-

Methodology:

-

Prepare solutions of the anionic surfactant with and without IML.

-

Use a standardized method to generate foam, such as the Ross-Miles foam test or a cylinder shake test.

-

Measure the initial foam height and the foam height after a set period (e.g., 5 minutes) to evaluate both foam volume and stability.

-

Formulation Strategies for Clear and Stable Systems

The successful formulation of clear and stable products containing both IML and anionic surfactants hinges on careful control of several factors.

-

Molar Ratio: Avoid stoichiometric ratios of cationic to anionic charges where precipitation is most likely. Typically, the primary anionic surfactant will be in significant excess.

-

pH: The pH of the formulation is critical. A lower pH (typically in the range of 4.5-6.5 for shampoos) ensures that the morpholine group of IML is fully protonated and cationic, while also being in a range where many anionic surfactants are stable.[9]

-

Order of Addition: A common practice is to first dissolve the anionic surfactant in water, followed by the slow addition of the cationic surfactant with gentle agitation. This avoids localized high concentrations that could lead to precipitation.[10]

-

Use of Hydrotropes and Co-surfactants: Amphoteric surfactants (e.g., cocamidopropyl betaine) and non-ionic surfactants can act as bridging agents, improving the compatibility between the cationic and anionic components and enhancing the overall mildness and foam characteristics of the formulation.[11]

-

Electrolyte Concentration: The addition of salt (e.g., sodium chloride) can be used to adjust the viscosity of the final formulation. However, the effect of electrolytes on the phase behavior of catanionic systems should be carefully evaluated, as it can either enhance or disrupt stability.

Visualizing Interactions and Workflows

Conceptual Molecular Interaction

Caption: Conceptual diagram of IML and anionic surfactant interaction.

Experimental Workflow for Compatibility Assessment

Caption: Workflow for assessing IML and anionic surfactant compatibility.

Formulation Process for a Clear Conditioning Shampoo

Caption: Formulation workflow for a clear shampoo with IML.

Conclusion

The interaction of this compound with anionic surfactants represents a valuable formulation strategy for creating high-performance cleansing products with enhanced conditioning properties. While the potential for incompatibility exists, a thorough understanding of the underlying physicochemical principles and careful control of formulation parameters such as molar ratio, pH, and order of addition can lead to the development of clear, stable, and aesthetically pleasing products. The experimental protocols outlined in this guide provide a robust framework for the quantitative characterization of these interactions, enabling formulators to optimize their systems for desired performance attributes such as viscosity, foam, and conditioning efficacy. Further research into the specific interaction parameters of IML with a range of anionic surfactants will continue to advance the formulation of innovative and effective personal care and pharmaceutical products.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. scientificspectator.com [scientificspectator.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. High-performance sulphate-free cleansers: Surface activity, foaming and rheology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of Enzymes and Sodium Lauryl Sulfate on the Surface Tension of Dissolution Media: Toward Understanding the Solubility and Dissolution of Carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effect of Mixed Surfactants on Viscosity, pH and Stability of Synthesized Liquid Soaps [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. yeserchem.com [yeserchem.com]

- 10. US5326483A - Method of making clear shampoo products - Google Patents [patents.google.com]

- 11. learncanyon.com [learncanyon.com]

Unveiling the Aggregation Behavior of Isostearamidopropyl Morpholine Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isostearamidopropyl Morpholine (B109124) Lactate (B86563)

Isostearamidopropyl Morpholine Lactate is a cationic surfactant belonging to the amidoamine lactate family. Its molecular structure, featuring a hydrophobic isostearamidopropyl tail and a hydrophilic morpholine lactate headgroup, suggests a propensity for self-assembly in aqueous solutions. This behavior is fundamental to its function in various applications, including its role as a conditioning and antistatic agent in personal care products. Understanding the principles of its aggregation is crucial for formulation development, optimization, and exploring its potential in advanced applications like drug delivery systems.

The self-assembly of surfactants is primarily driven by the hydrophobic effect, where the nonpolar tails of the surfactant molecules minimize their contact with water by aggregating to form structures such as micelles. This process occurs above a specific concentration known as the critical micelle concentration (CMC).

Expected Self-Assembly and Aggregation Behavior

Based on its chemical structure as an amidoamine salt, this compound is expected to exhibit classic surfactant self-assembly in aqueous solutions. Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases and surpasses the CMC, these monomers spontaneously assemble into organized aggregates, most commonly spherical micelles. In these micelles, the hydrophobic isostearamidopropyl chains would form the core, shielded from the aqueous environment, while the hydrophilic morpholine lactate headgroups would constitute the outer corona, interacting with the surrounding water molecules.

Factors that can influence the self-assembly and aggregation behavior include:

-

Concentration: The primary determinant for the formation of micelles.

-

Temperature: Can affect both the CMC and the size and shape of the aggregates.

-

pH: As an amidoamine lactate, the charge of the headgroup and its interactions can be pH-dependent.

-

Ionic Strength: The presence of electrolytes in the solution can screen the electrostatic repulsions between the charged headgroups, often leading to a lower CMC and potentially larger aggregates.

Quantitative Data Summary

As previously stated, specific experimental data for this compound is not available. The following table outlines the key parameters typically measured to characterize the self-assembly and aggregation of a surfactant. For a structurally similar compound, stearamidopropyl dimethylamine (B145610) lactate, the pH of a 10% aqueous solution is reported to be in the range of 4.0-5.0.[1]

| Parameter | Symbol | Value | Method of Determination |

| Critical Micelle Concentration | CMC | Data Not Available | Tensiometry, Conductometry, Fluorescence Spectroscopy |

| Surface Tension at CMC | γ_cmc | Data Not Available | Tensiometry |

| Aggregation Number | N_agg | Data Not available | Fluorescence Quenching, Light Scattering |

| Hydrodynamic Diameter of Micelles | D_h | Data Not Available | Dynamic Light Scattering (DLS) |

| Zeta Potential | ζ | Data Not Available | Electrophoretic Light Scattering |

Experimental Protocols

The characterization of surfactant self-assembly involves a suite of experimental techniques.[2][3][4] The following are detailed methodologies for key experiments.

Surface Tensiometry for CMC Determination

Objective: To determine the critical micelle concentration by measuring the change in surface tension of the solution as a function of surfactant concentration.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations, ensuring a range both below and above the expected CMC.

-

Measurement: Use a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The point of intersection of these two lines is the CMC. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the air-water interface.[4][5]

Dynamic Light Scattering (DLS) for Micelle Size Analysis

Objective: To determine the hydrodynamic diameter of the micelles formed above the CMC.

Methodology:

-

Sample Preparation: Prepare a solution of this compound at a concentration significantly above the estimated CMC in a suitable buffer or deionized water. Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove dust and other particulates.

-

Instrument Setup: Place the filtered sample in a clean cuvette and insert it into the DLS instrument. Set the measurement temperature.

-

Measurement: The instrument directs a laser beam through the sample, and the scattered light fluctuations resulting from the Brownian motion of the micelles are detected.

-

Data Analysis: The instrument's software uses the Stokes-Einstein equation to correlate the fluctuations in scattered light intensity to the diffusion coefficient of the particles, from which the hydrodynamic diameter is calculated.[6]

Fluorescence Spectroscopy with a Pyrene (B120774) Probe

Objective: To determine the CMC using a fluorescent probe that is sensitive to the polarity of its microenvironment.

Methodology:

-

Probe Preparation: Prepare a stock solution of a hydrophobic fluorescent probe, such as pyrene, in a suitable organic solvent (e.g., acetone).

-

Sample Preparation: Prepare a series of this compound solutions of varying concentrations. Add a small aliquot of the pyrene stock solution to each surfactant solution and allow the solvent to evaporate, leaving the pyrene dispersed. The final pyrene concentration should be very low (micromolar range).

-

Fluorescence Measurement: Excite the samples at a specific wavelength (e.g., ~335 nm for pyrene) and record the emission spectra.

-

Data Analysis: Analyze the changes in the pyrene emission spectrum. A key parameter is the ratio of the intensity of the first and third vibronic peaks (I₁/I₃). In the polar aqueous environment, this ratio is high. When micelles form, pyrene partitions into the nonpolar micellar core, causing a significant decrease in the I₁/I₃ ratio. Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of this plot.

Visualizations

The following diagrams illustrate the conceptual frameworks for the self-assembly process and the experimental workflow for its characterization.

Caption: Self-assembly of surfactant monomers into a micelle above the CMC.

References

- 1. makingcosmetics.com [makingcosmetics.com]

- 2. fiveable.me [fiveable.me]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. esrf.fr [esrf.fr]

- 6. azom.com [azom.com]

The Role of Isostearamidopropyl Morpholine Lactate in Surface Tension Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearamidopropyl Morpholine Lactate is a cationic surfactant recognized for its efficacy as an antistatic and conditioning agent in various formulations.[1][2][3] Its amphiphilic nature enables it to modify the properties of interfaces, significantly reducing surface tension. This technical guide delves into the fundamental principles of its action, outlines methodologies for quantifying its surface activity, and discusses its potential applications, particularly within the pharmaceutical sciences. While specific quantitative data for this proprietary compound is not publicly available, this paper provides the framework for its empirical evaluation.

Introduction: Understanding this compound

This compound is the lactic acid salt of isostearamidopropyl morpholine.[1] It is a compound characterized by a molecular structure that contains both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) moiety. This dual characteristic, known as amphiphilicity, is the cornerstone of its function as a surface-active agent, or surfactant.

Chemical and Physical Properties:

| Property | Value | Source |

| IUPAC Name | 2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide | [4] |

| CAS Number | 72300-24-4 | [1][4] |

| Molecular Formula | C₂₈H₅₆N₂O₅ | [4] |

| Molecular Weight | ~500.8 g/mol | [4] |

| Primary Function | Antistatic Agent, Conditioning Agent | [1][2][3] |

Mechanism of Surface Tension Reduction

The reduction of surface tension in an aqueous system by this compound is a direct consequence of its amphiphilic structure. In solution, these molecules preferentially migrate to the air-water interface. The hydrophobic tails orient themselves away from the water, towards the air, while the hydrophilic heads remain in the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.[5]

As the concentration of the surfactant increases, the interface becomes saturated. Beyond this point, a phenomenon known as micellization occurs. Excess surfactant molecules self-assemble into spherical structures called micelles, where the hydrophobic tails are shielded from the water in the core, and the hydrophilic heads form the outer shell.[6][7] The concentration at which this occurs is termed the Critical Micelle Concentration (CMC) . Once the CMC is reached, the surface tension of the solution typically remains relatively constant with further increases in surfactant concentration.[7][8]

Signaling Pathway of Surfactant Action

Caption: Mechanism of surface tension reduction by surfactants.

Quantitative Analysis of Surface Activity

The efficacy of a surfactant is determined by its ability to lower surface tension and its CMC. Due to the proprietary nature of this compound, extensive public data on its specific surface activity is not available. The following table is provided as a template for researchers to populate with their own experimental findings.

| Concentration (mol/L) | Surface Tension (mN/m) | Comments |

| e.g., 1 x 10⁻⁶ | e.g., 72.0 | Baseline (pure solvent) |

| ... | ... | Surface tension decreases |

| Critical Micelle Concentration (CMC) | e.g., 35.0 | Plateau reached |

| ... | ... | Surface tension remains constant |

Experimental Protocol: Measuring Surface Tension

To determine the surface tension of aqueous solutions of this compound at various concentrations, several established methods can be employed, such as the Du Noüy ring method, Wilhelmy plate method, or drop profile analysis tensiometry.[9][10][11] The following is a generalized protocol based on the Du Noüy ring method, which is widely applicable to both ionic and non-ionic surfactants.[9]

Objective

To measure the surface tension of this compound solutions at varying concentrations to determine its surface activity profile and estimate the Critical Micelle Concentration (CMC).

Materials and Equipment

-

This compound

-

Deionized water (or other appropriate solvent)

-

Force Tensiometer with a platinum-iridium Du Noüy ring

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Glass beakers

-

Temperature control system (e.g., water bath)

Procedure

-

Preparation of Solutions: Prepare a stock solution of this compound. From this, create a series of dilutions to cover a wide concentration range, both below and above the expected CMC.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known temperature and surface tension.

-

Ring Cleaning: Thoroughly clean the platinum ring before each measurement. This is often done by rinsing with a solvent (e.g., ethanol, acetone) and then flaming the ring to a red heat to burn off any organic residues.

-

Sample Measurement:

-

Place a sample of the solution in a clean beaker on the tensiometer's sample stage.

-

Immerse the Du Noüy ring into the solution.[10]

-

Slowly raise the sample stage, causing the ring to be pulled through the liquid-air interface. This action creates a meniscus of liquid.[10]

-

The force required to pull the ring through the interface increases until it reaches a maximum just before the meniscus breaks.[10]

-

The tensiometer records this maximum force, which is directly proportional to the surface tension.

-

-

Data Collection: Repeat the measurement for each concentration, ensuring multiple readings for statistical validity. Maintain a constant temperature throughout the experiment.

-

Data Analysis: Plot the measured surface tension as a function of the logarithm of the surfactant concentration. The CMC is identified as the point where the slope of the curve changes abruptly, typically where the surface tension values begin to plateau.[5][7]

Experimental Workflow Diagram

Caption: Workflow for determining the Critical Micelle Concentration.

Applications in Research and Drug Development

The ability of surfactants like this compound to reduce surface tension and form micelles makes them valuable in drug development. Potential applications include:

-

Solubilization of Poorly Soluble Drugs: The hydrophobic core of micelles can encapsulate hydrophobic drug molecules, increasing their solubility in aqueous formulations.[5][12]

-

Drug Delivery Systems: Micelles can serve as nanocarriers to protect drugs from degradation and potentially target them to specific sites in the body.[12]

-

Emulsifying Agents: In formulations containing immiscible liquids (e.g., oil and water), surfactants are crucial for creating and stabilizing emulsions.

-

Wetting Agents: By lowering surface tension, surfactants can improve the spreading and penetration of liquid formulations on biological surfaces.

Conclusion

This compound is a cationic surfactant with the characteristic amphiphilic structure necessary to reduce surface tension. While specific performance data such as its CMC is proprietary, this guide provides the theoretical framework and practical methodologies for its evaluation. Understanding and quantifying its surface activity are crucial first steps for researchers and formulators looking to harness its properties in advanced applications, from cosmetic science to sophisticated drug delivery systems. The experimental protocols and data presentation formats outlined herein serve as a comprehensive starting point for such investigations.

References

- 1. cir-safety.org [cir-safety.org]

- 2. This compound [benchchem.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. This compound | C28H56N2O5 | CID 44144737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Critical Micelle Concentration - Kibron [kibron.com]

- 6. agilent.com [agilent.com]

- 7. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]

- 10. biolinscientific.com [biolinscientific.com]

- 11. Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Single Drop [mdpi.com]

- 12. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Critical Micelle Concentration of Surfactants: A Methodological Overview

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC), a fundamental parameter for characterizing surfactants such as Isostearamidopropyl morpholine (B109124) lactate (B86563). Due to the proprietary nature of specific commercial formulations, publicly available data on the precise CMC of Isostearamidopropyl morpholine lactate is limited. Therefore, this document focuses on the foundational concepts of CMC and details the established experimental protocols for its determination, enabling researchers to ascertain this value for their specific formulations.

Introduction to Critical Micelle Concentration (CMC)

In surface and colloid chemistry, the critical micelle concentration (CMC) is the concentration of a surfactant in a solution above which micelles form.[1] Below the CMC, surfactant molecules exist primarily as individual monomers. As the concentration of the surfactant increases, these monomers begin to aggregate into thermodynamically stable colloidal particles known as micelles.[1] This transition is accompanied by distinct changes in the physicochemical properties of the solution, including surface tension, conductivity, and the ability to solubilize hydrophobic substances.[1][2][3] An accurate understanding of a surfactant's CMC is paramount for its effective application in various fields, from drug delivery and formulation to personal care products.[1]

Quantitative Data Presentation

The precise CMC of this compound is dependent on factors such as purity, temperature, and the presence of other electrolytes or substances in the medium.[1] As specific values are not publicly documented, the following table serves as a template for presenting experimentally determined data for a given surfactant.

| Parameter | Value | Unit | Conditions |

| Critical Micelle Concentration (CMC) | [Insert Value] | mol/L or g/L | [e.g., 25°C in deionized water] |

| Surface Tension at CMC | [Insert Value] | mN/m | [e.g., 25°C] |

| Aggregation Number | [Insert Value] | - | [e.g., Determined by light scattering] |

| Method of Determination | [Insert Method] | - | [e.g., Surface Tensiometry] |

Experimental Protocols for CMC Determination

Several direct and indirect methods are employed to measure the CMC of surfactants.[3] The choice of method often depends on the nature of the surfactant (ionic or non-ionic) and the available instrumentation.

3.1. Surface Tension Method

This is one of the most common and intuitive methods for determining the CMC of both ionic and non-ionic surfactants.[2]

-

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because the surfactant monomers adsorb at the liquid-air interface. Once the surface is saturated with monomers and micelles begin to form in the bulk of the solution, the surface tension remains relatively constant with further increases in surfactant concentration.[1][2] The CMC is identified as the concentration at which this change in the slope of the surface tension versus concentration plot occurs.[2]

-

Methodology:

-

Prepare a series of surfactant solutions with varying concentrations in the desired solvent (e.g., deionized water).

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The plot will show two intersecting lines. The concentration at the point of intersection is the CMC.[2]

-

3.2. Conductivity Method

This method is particularly suitable for ionic surfactants.[3]

-

Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity with concentration is lower because the micelles, although large, are less mobile than the individual ions, and they bind some of the counter-ions, reducing the total number of effective charge carriers. The CMC is the point where the slope of the conductivity versus concentration plot changes.[3]

-

Methodology:

-

Prepare a range of concentrations of the ionic surfactant in a solution with low intrinsic conductivity (e.g., deionized water).

-

Measure the specific conductance of each solution using a calibrated conductivity meter.

-

Plot the specific conductance against the surfactant concentration.

-

The plot will exhibit two linear regions with different slopes. The intersection of these lines corresponds to the CMC.[2]

-

3.3. Fluorescence Spectroscopy Method

This is a sensitive method that utilizes a fluorescent probe.

-